1-(2-chlorophenyl)-3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole
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Overview
Description
1-(2-Chlorophenyl)-3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is characterized by the presence of a chlorophenyl group, two dimethoxyphenyl groups, and a methyl group attached to the pyrazole ring. It has garnered interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorophenyl)-3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole typically involves the condensation of appropriate hydrazines with 1,3-diketones. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chlorophenyl)-3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: The compound is being investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or receptors involved in inflammation and cancer progression. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
1-(2-Chlorophenyl)-3,5-diphenyl-4-methyl-1H-pyrazole: Similar structure but lacks the dimethoxy groups.
1-(2-Chlorophenyl)-3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazole: Similar structure with methoxy groups at different positions.
1-(2-Chlorophenyl)-3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole: Similar structure with an ethyl group instead of a methyl group.
Uniqueness: 1-(2-Chlorophenyl)-3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole is unique due to the presence of both chlorophenyl and dimethoxyphenyl groups, which can impart specific biological activities and chemical properties. The combination of these functional groups can enhance its potential as a therapeutic agent and its versatility in various chemical reactions.
Properties
Molecular Formula |
C26H25ClN2O4 |
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Molecular Weight |
464.9 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-3,5-bis(3,4-dimethoxyphenyl)-4-methylpyrazole |
InChI |
InChI=1S/C26H25ClN2O4/c1-16-25(17-10-12-21(30-2)23(14-17)32-4)28-29(20-9-7-6-8-19(20)27)26(16)18-11-13-22(31-3)24(15-18)33-5/h6-15H,1-5H3 |
InChI Key |
IQNNJIGHBUKITM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3Cl)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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